molecular formula C19H26N2O3S B272376 3-isopropyl-4-(pentyloxy)-N-(2-pyridinyl)benzenesulfonamide

3-isopropyl-4-(pentyloxy)-N-(2-pyridinyl)benzenesulfonamide

Cat. No. B272376
M. Wt: 362.5 g/mol
InChI Key: PWDVZPBKJSAUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-4-(pentyloxy)-N-(2-pyridinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in organic solvents. This compound has several scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Mechanism of Action

The mechanism of action of 3-isopropyl-4-(pentyloxy)-N-(2-pyridinyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in cancer cells, and its inhibition leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-isopropyl-4-(pentyloxy)-N-(2-pyridinyl)benzenesulfonamide have been studied extensively. This compound has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, colon, and lung cancer. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-isopropyl-4-(pentyloxy)-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase IX. This allows researchers to study the role of this enzyme in cancer cells without affecting other carbonic anhydrase isoforms. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which makes it difficult to use in in vivo studies.

Future Directions

There are several future directions for the research on 3-isopropyl-4-(pentyloxy)-N-(2-pyridinyl)benzenesulfonamide. One potential direction is to study the use of this compound as a therapeutic agent for cancer treatment. Another direction is to investigate the role of carbonic anhydrase IX in other diseases, such as diabetes and cardiovascular disease. Additionally, researchers could explore the use of this compound in combination with other cancer therapies to enhance their efficacy.

Synthesis Methods

The synthesis of 3-isopropyl-4-(pentyloxy)-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 2-chloro-4-isopropylphenol with pentyloxymethylpyridine in the presence of a base. The resulting intermediate is then treated with sodium sulfite to form the final product.

Scientific Research Applications

3-isopropyl-4-(pentyloxy)-N-(2-pyridinyl)benzenesulfonamide has several scientific research applications. It is used as a tool compound to study the role of sulfonamides in biological systems. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in several types of cancer. Therefore, it has potential as a therapeutic agent for cancer treatment.

properties

Product Name

3-isopropyl-4-(pentyloxy)-N-(2-pyridinyl)benzenesulfonamide

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5 g/mol

IUPAC Name

4-pentoxy-3-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C19H26N2O3S/c1-4-5-8-13-24-18-11-10-16(14-17(18)15(2)3)25(22,23)21-19-9-6-7-12-20-19/h6-7,9-12,14-15H,4-5,8,13H2,1-3H3,(H,20,21)

InChI Key

PWDVZPBKJSAUIO-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C(C)C

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C(C)C

Origin of Product

United States

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